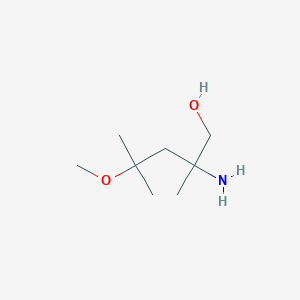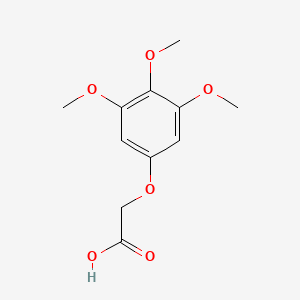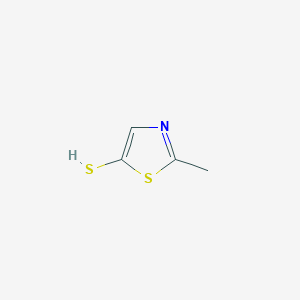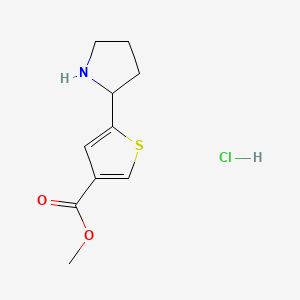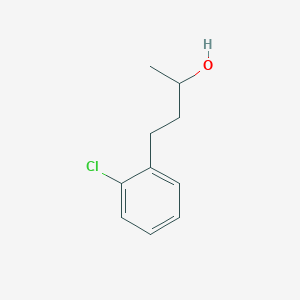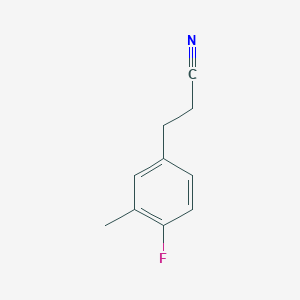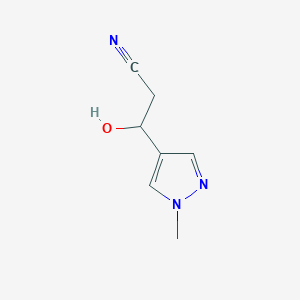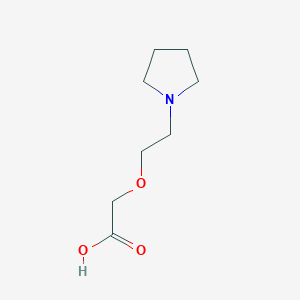
2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe presence of the pyrrolidine ring contributes to its unique chemical properties and biological activities .
Vorbereitungsmethoden
The synthesis of 2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid typically involves the reaction of pyrrolidine with ethylene oxide, followed by subsequent reactions to introduce the acetic acid moiety. One common synthetic route includes:
Reaction of Pyrrolidine with Ethylene Oxide: This step forms 2-(2-(Pyrrolidin-1-yl)ethanol).
Oxidation: The hydroxyl group of 2-(2-(Pyrrolidin-1-yl)ethanol) is oxidized to form the corresponding aldehyde.
Introduction of Acetic Acid Moiety: The aldehyde is then converted to this compound through a series of reactions involving common reagents such as sodium cyanoborohydride and acetic anhydride.
Analyse Chemischer Reaktionen
2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.
Condensation: The compound can participate in condensation reactions to form larger molecules, such as esters or amides.
Wissenschaftliche Forschungsanwendungen
2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid can be compared with other similar compounds, such as:
Pyrrolidin-2-one: This compound also features a pyrrolidine ring and is known for its biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,5-dione: Another compound with a pyrrolidine ring, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C8H15NO3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-(2-pyrrolidin-1-ylethoxy)acetic acid |
InChI |
InChI=1S/C8H15NO3/c10-8(11)7-12-6-5-9-3-1-2-4-9/h1-7H2,(H,10,11) |
InChI-Schlüssel |
LJRCICJPJZVYCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


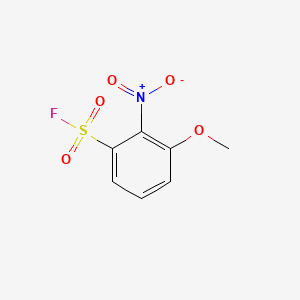


![2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid](/img/structure/B13606335.png)

